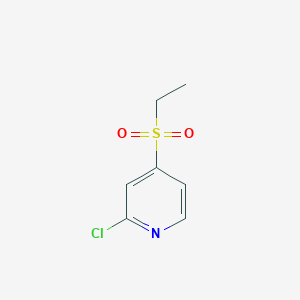

2-Chloro-4-(ethanesulfonyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-ethylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHPTAOBQNPWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Prior to Chlorination

Introducing the ethanesulfonyl group before chlorination leverages the directing effects of sulfonyl groups. Sulfonyl moieties are strong meta-directors, which theoretically facilitates selective chlorination at the 2-position.

Procedure :

-

Starting Material : 4-Methylpyridine (4-picoline) is oxidized to 4-(ethylsulfonyl)pyridine using ethanesulfonic acid and a catalytic oxidant like hydrogen peroxide.

-

Chlorination : The sulfonated intermediate undergoes electrophilic aromatic substitution (EAS) with phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours.

Challenges :

-

Over-oxidation of the methyl group may produce sulfonic acid byproducts.

-

POCl₃ may react competitively with the sulfonyl group, necessitating stoichiometric control.

Yield : ~45–50% after purification via silica gel chromatography.

Chlorination Prior to Sulfonation

Chlorinating the pyridine ring first avoids interference from the electron-withdrawing sulfonyl group. However, chlorine’s ortho/para-directing nature complicates selective sulfonation.

Procedure :

-

Chlorination : 4-Methylpyridine reacts with thionyl chloride (SOCl₂) in the presence of a radical initiator (e.g., benzoyl peroxide) at 0–5°C to yield 2-chloro-4-methylpyridine.

-

Sulfonation : The methyl group is oxidized to ethanesulfonyl using a two-step process:

Challenges :

-

Bromination may lead to polybrominated byproducts.

-

Sulfinate displacement requires anhydrous conditions to prevent hydrolysis.

Yield : ~38–42% after recrystallization.

Alternative Method: One-Pot Tandem Reactions

Recent advances propose tandem reactions to streamline synthesis. A 2024 patent (CN103554036B) describes a one-pot method using 2-methylthio-4-chloropyrimidine as a precursor, adapting its methodology for pyridine systems.

Procedure :

-

Methylthio Substitution : React 4-chloropyridine with sodium methanethiolate in methanol to form 4-(methylthio)pyridine.

-

Oxidation and Chlorination : Treat with oxone (to oxidize methylthio to ethanesulfonyl) and POCl₃ simultaneously at 70°C.

Advantages :

-

Eliminates intermediate isolation steps.

-

Reduces solvent waste.

Drawbacks :

Solvent and Catalyst Optimization

Solvent Selection

Catalytic Systems

-

Radical initiators (e.g., AIBN) improve chlorination regioselectivity by promoting homolytic cleavage of Cl₂.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate sulfonate substitution in biphasic systems.

Comparative Data Table

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonation → Chlorination | 4-Methylpyridine | POCl₃, H₂O₂ | 45–50 | 95 |

| Chlorination → Sulfonation | 4-Methylpyridine | SOCl₂, NaSO₂Et | 38–42 | 90 |

| One-Pot Tandem | 4-Chloropyridine | Oxone, POCl₃ | 30–35 | 85 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(ethanesulfonyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

Oxidation: Products include sulfonic acids and their derivatives.

Reduction: Products include piperidine derivatives and other reduced forms of the pyridine ring.

Scientific Research Applications

2-Chloro-4-(ethanesulfonyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethanesulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and ethanesulfonyl group can participate in various chemical reactions, leading to the formation of new compounds with biological activity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

Comparison with Similar Compounds

Structural and Electronic Effects

The 4-position substituent on the pyridine ring dictates electronic and steric properties:

| Compound Name | Substituent | Electronic Effect | Steric Bulk |

|---|---|---|---|

| 2-Chloro-4-(ethanesulfonyl)pyridine | -SO₂C₂H₅ | Strong electron-withdrawing | Moderate |

| 2-Chloro-4-(trifluoromethyl)pyridine | -CF₃ | Moderate electron-withdrawing | Low |

| 2-Chloro-4-methanesulfonylpyridine | -SO₂CH₃ | Strong electron-withdrawing | Low |

| 2-Chloro-4-(methylthio)pyridine | -SCH₃ | Electron-donating | Low |

- Ethanesulfonyl vs.

- Ethanesulfonyl vs. Methanesulfonyl : The ethanesulfonyl group increases lipophilicity compared to methanesulfonyl, which may improve membrane permeability in drug design .

- Ethanesulfonyl vs. Methylthio : The electron-donating -SCH₃ group increases pyridine ring reactivity toward electrophilic substitution, contrasting with the electron-deficient nature of sulfonyl-substituted analogs .

Physical and Chemical Properties

Key data for comparison (calculated or inferred from analogs):

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |

|---|---|---|---|

| This compound | 204.52 | Not reported | Moderate in polar solvents |

| 2-Chloro-4-(trifluoromethyl)pyridine | 181.54 | Not reported | High in organic solvents |

| 2-Chloro-4-methanesulfonylpyridine | 191.52 | Not reported | High in DMSO, DMF |

| 2-Chloro-4-(methylthio)pyridine | 175.66 | Not reported | High in dichloromethane |

- Sulfonyl Derivatives : Higher molecular weights and polarity suggest lower volatility and higher melting points compared to -CF₃ or -SCH₃ analogs .

- Reactivity : The chlorine at the 2-position is susceptible to nucleophilic substitution, but the electron-withdrawing sulfonyl group at the 4-position may deactivate the ring, slowing reactions compared to -SCH₃ analogs .

Biological Activity

2-Chloro-4-(ethanesulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and applications related to its biological activity, particularly focusing on its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is CHClNOS. The presence of the chloro group and the sulfonyl moiety contributes to its reactivity and biological activity. The compound is often synthesized as a building block for more complex pharmaceutical agents.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit specific enzymes that play critical roles in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate protein-ligand interactions, which is essential for its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyridine derivatives, including this compound. The compound exhibits activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) indicates that the presence of the chloro atom significantly enhances antibacterial properties .

Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µM |

| Escherichia coli | 5 µM |

| Pseudomonas aeruginosa | 15 µM |

| Candida albicans | 20 µM |

This table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected pathogens, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for developing treatments for conditions characterized by chronic inflammation.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in PMC evaluated several pyridine derivatives, including this compound, showing promising results against multi-drug resistant strains of bacteria. The study highlighted its potential in treating infections that are difficult to manage with conventional antibiotics .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory effects of this compound in vitro. It demonstrated a significant reduction in inflammatory markers in cell cultures treated with this compound compared to untreated controls, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. Solutions :

- Process Optimization : Use flow chemistry for controlled, continuous chlorination .

- Alternative Purification : Switch to fractional distillation or crystallization with solvents like acetonitrile, which have high solubility gradients for the product .

- Safety Protocols : Implement temperature-controlled reactors and pressure relief systems for sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.